molecular formula C19H26N4O B7132778 N-(1-benzylpiperidin-3-yl)-N,2,5-trimethylpyrazole-3-carboxamide

N-(1-benzylpiperidin-3-yl)-N,2,5-trimethylpyrazole-3-carboxamide

Cat. No.: B7132778
M. Wt: 326.4 g/mol
InChI Key: DWIFSKPAORVKBM-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-N,2,5-trimethylpyrazole-3-carboxamide is a synthetic compound that features a piperidine ring, a benzyl group, and a pyrazole moiety

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-N,2,5-trimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-15-12-18(22(3)20-15)19(24)21(2)17-10-7-11-23(14-17)13-16-8-5-4-6-9-16/h4-6,8-9,12,17H,7,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIFSKPAORVKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(C)C2CCCN(C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-3-yl)-N,2,5-trimethylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base.

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately through cyclization reactions involving hydrazines and diketones.

    Coupling Reaction: The benzylated piperidine and the pyrazole moiety are coupled together using amide bond formation reactions, typically involving coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-3-yl)-N,2,5-trimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-N,2,5-trimethylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-N,2,5-trimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-3-yl)-N,2,5-trimethylpyrazole-3-carboxamide is unique due to its specific combination of a piperidine ring, benzyl group, and pyrazole moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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